

# The Low Glycemic Index of Turanose: An In Vivo Validation and Comparative Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vivo glycemic index of **Turanose**, a disaccharide with potential as a low-glycemic sugar substitute. While direct in vivo glycemic index (GI) studies on **Turanose** are not extensively available in published literature, substantial evidence from in vitro digestion models and comparative in vivo studies of similar sugars strongly supports its low-glycemic properties. This document synthesizes the available data, compares **Turanose** with other common sugars, and provides detailed experimental protocols for in vivo validation.

# Comparative Analysis of Sugar Digestion and Glycemic Index

The glycemic index of a carbohydrate is determined by the rate at which it is digested and absorbed, leading to an increase in blood glucose levels. **Turanose**, a structural isomer of sucrose, is characterized by a more stable  $\alpha$ -1,3-glycosidic bond, which is less susceptible to rapid hydrolysis by digestive enzymes compared to the  $\alpha$ -1,2-glycosidic bond in sucrose.

In a simulated small intestinal environment, **Turanose** demonstrated significantly slower hydrolysis compared to sucrose. After a 4-hour period, only 18% of **Turanose** was degraded, whereas sucrose was hydrolyzed by 36%[1][2]. Furthermore, studies using a rat intestinal enzyme mixture have shown that the hydrolysis rate of **Turanose** is approximately 54% that of



sucrose[3]. This slower rate of digestion is the primary factor contributing to its anticipated low glycemic index.

The following table summarizes the in vivo glycemic index of various sugars, including the structurally similar sucrose isomer, isomaltulose, as determined in a study on C57BL/6 mice. This data provides a valuable benchmark for predicting the in vivo glycemic response to **Turanose**.

Sugar/Carbohydrate	Glycemic Index (GI) in Mice (Glucose = 100)	Key Characteristics
Glucose	100	Reference monosaccharide, rapid absorption.
Sucrose	31 ± 4	Disaccharide, rapidly hydrolyzed to glucose and fructose.
Fructose	18 ± 2	Monosaccharide, metabolized primarily in the liver, low GI.
Isomaltulose	24 ± 5	Sucrose isomer (α-1,6 linkage), slowly hydrolyzed.
Turanose	Predicted to be low	Sucrose isomer (α-1,3 linkage), very slow hydrolysis.

Data for Glucose, Sucrose, Fructose, and Isomaltulose are from a study in C57BL/6 mice.

## Experimental Protocols for In Vivo Glycemic Index Determination

The following are detailed methodologies for conducting in vivo glycemic index studies in both human and animal models, based on established and widely accepted protocols.

## **Human In Vivo Glycemic Index Testing Protocol**

1. Participant Selection:



- Recruit at least 10 healthy adult volunteers (aged 18-60 years) with a normal body mass index (BMI).
- Exclude individuals with diabetes, impaired glucose tolerance, or any other metabolic disorders.
- Participants should be non-smokers and not taking any medication known to affect glucose metabolism.
- 2. Ethical Considerations:
- Obtain informed consent from all participants.
- The study protocol should be approved by a relevant institutional review board or ethics committee.
- 3. Study Design:
- Employ a randomized, crossover design.
- Participants should undergo an overnight fast of 10-12 hours before each test session.
- 4. Test Foods:
- Reference Food: 50 grams of anhydrous glucose dissolved in 250 mL of water.
- Test Food (Turanose): A portion of Turanose containing 50 grams of available carbohydrate, dissolved in 250 mL of water.
- Other Comparative Sugars: Prepare solutions of sucrose and fructose containing 50 grams of available carbohydrate.
- 5. Experimental Procedure:
- On the morning of the test, collect a fasting blood sample (time 0).
- Participants consume the test or reference food within a 10-15 minute period.



- Collect subsequent blood samples at 15, 30, 45, 60, 90, and 120 minutes after the start of consumption.
- Blood samples are typically collected via finger-prick and analyzed for glucose concentration using a certified glucometer.
- 6. Data Analysis:
- Calculate the incremental area under the blood glucose response curve (iAUC) for both the test food and the reference food, ignoring the area below the fasting baseline.
- The Glycemic Index (GI) is calculated using the following formula:
  - GI = (iAUC of Test Food / iAUC of Reference Food) x 100

### **Murine In Vivo Glycemic Index Testing Protocol**

- 1. Animal Model:
- Use a standard inbred mouse strain, such as C57BL/6, to ensure genetic consistency.
- House mice individually in a controlled environment with a 12-hour light/dark cycle.
- Allow ad libitum access to water and a standard chow diet prior to the testing period.
- 2. Acclimatization and Fasting:
- Acclimatize mice to the experimental procedures, including handling and blood sampling.
- Fast mice for 6-8 hours prior to the administration of the test substance.
- 3. Test Substances:
- Reference Substance: Glucose solution.
- Test Substance: Turanose solution.
- Other Comparative Sugars: Sucrose and fructose solutions.

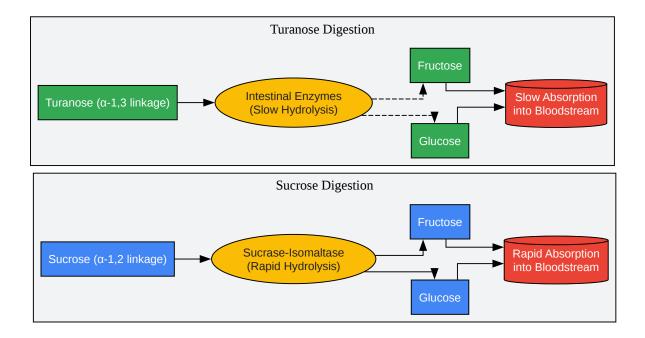


- Administer the sugar solutions orally via gavage at a dose of 2 g/kg body weight.
- 4. Experimental Procedure:
- Collect a baseline blood sample from the tail vein (time 0).
- Administer the test or reference substance.
- Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-administration.
- Measure blood glucose concentrations using a glucometer validated for use in mice.
- 5. Data Analysis:
- Calculate the incremental area under the blood glucose response curve (iAUC) for each sugar.
- Determine the Glycemic Index (GI) relative to the glucose control group.

## Visualizing the Digestive Pathway and Experimental Workflow

To better illustrate the underlying mechanism of **Turanose**'s low glycemic index and the experimental process for its validation, the following diagrams are provided.

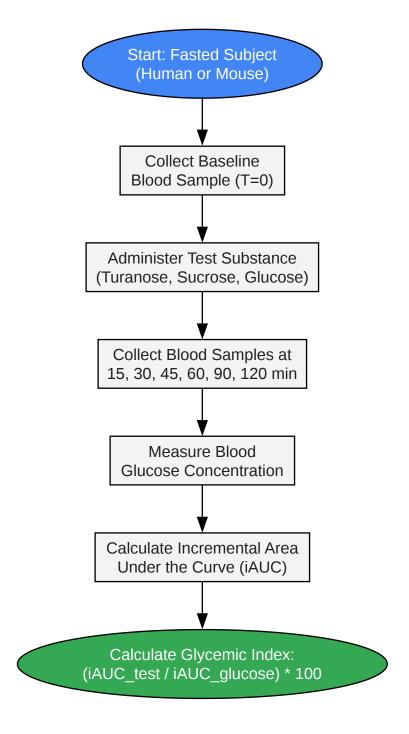




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Caption: Comparative digestion pathways of Sucrose and Turanose.





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Caption: In vivo glycemic index determination workflow.

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